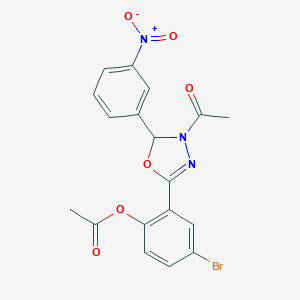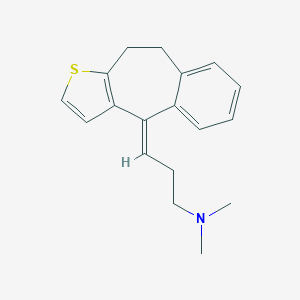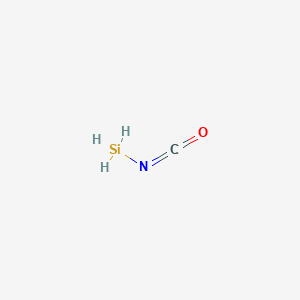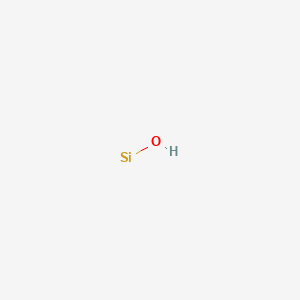
2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is essential for cognitive function. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, which is responsible for the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
In addition to its antitumor, antimicrobial, and anti-inflammatory activities, 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of antioxidants in the body, which help to protect against oxidative stress. Additionally, it has been found to improve glucose metabolism and insulin sensitivity, which is beneficial for the treatment of diabetes.
实验室实验的优点和局限性
One of the major advantages of using 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate in lab experiments is its broad range of activities. It has been found to exhibit antitumor, antimicrobial, anti-inflammatory, and neuroprotective activities, making it a versatile compound for various applications. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate. One of the areas of interest is its potential application in the treatment of neurodegenerative disorders. Further studies are needed to determine its efficacy in the treatment of Alzheimer's disease, Parkinson's disease, and other related disorders. Additionally, its potential use as an antimicrobial agent for the treatment of bacterial and fungal infections warrants further investigation. Finally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds for various applications.
Conclusion:
In conclusion, 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate is a versatile compound with potential applications in various fields of scientific research. Its broad range of activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective activities, make it a promising compound for further study. However, its potential toxicity and limitations in lab experiments must be taken into consideration. Further studies are needed to determine its efficacy and safety for various applications.
合成方法
The synthesis of 2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate involves the reaction of 4-bromoacetophenone, 3-nitrobenzohydrazide, and acetic anhydride in the presence of phosphoric acid as a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization.
科学研究应用
2-(4-Acetyl-5-{3-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antitumor, antimicrobial, and anti-inflammatory activities. Additionally, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
分子式 |
C18H14BrN3O6 |
|---|---|
分子量 |
448.2 g/mol |
IUPAC 名称 |
[2-[3-acetyl-2-(3-nitrophenyl)-2H-1,3,4-oxadiazol-5-yl]-4-bromophenyl] acetate |
InChI |
InChI=1S/C18H14BrN3O6/c1-10(23)21-18(12-4-3-5-14(8-12)22(25)26)28-17(20-21)15-9-13(19)6-7-16(15)27-11(2)24/h3-9,18H,1-2H3 |
InChI 键 |
MNYWFOZRZXJSCO-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC(=N1)C2=C(C=CC(=C2)Br)OC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] |
规范 SMILES |
CC(=O)N1C(OC(=N1)C2=C(C=CC(=C2)Br)OC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B228129.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B228143.png)

![3-Bromotricyclo[4.3.1.13,8]undecane](/img/structure/B228168.png)




![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)

![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)

acetate](/img/structure/B228245.png)